molecular formula C11H15N B3098483 6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 1337693-87-4

6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B3098483
CAS No.: 1337693-87-4
M. Wt: 161.24 g/mol
InChI Key: RVYMOWKHMXUHRS-UHFFFAOYSA-N
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Description

6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C₁₁H₁₅N and a molecular weight of 161.24 g/mol . It is a derivative of tetrahydronaphthalene, featuring a methyl group at the 6th position and an amine group at the 1st position. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the hydrogenation of 6-methyl-1-naphthylamine. The reaction is carried out under high pressure and temperature in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction conditions are carefully controlled to ensure complete hydrogenation of the naphthalene ring while preserving the amine group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as distillation and recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further hydrogenate the compound, although this is less common.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as Pd/C.

    Substitution: Reagents like alkyl halides (R-X) and acyl chlorides (R-COCl) are used under basic conditions.

Major Products

The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

Mechanism of Action

The specific mechanism of action of 6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is not well-documented. like other amines, it is likely to interact with biological targets through hydrogen bonding and electrostatic interactions. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, depending on the context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of the methyl group at the 6th position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other tetrahydronaphthalene derivatives and can lead to different physical and chemical properties.

Properties

IUPAC Name

6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h5-7,11H,2-4,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYMOWKHMXUHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(CCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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